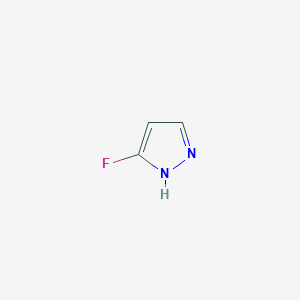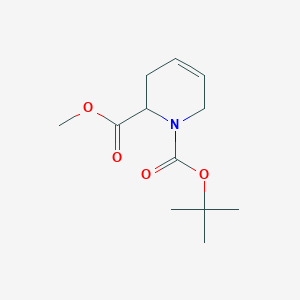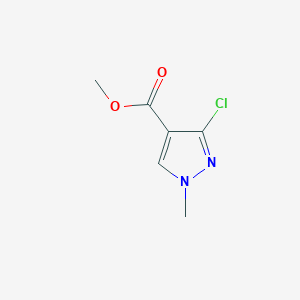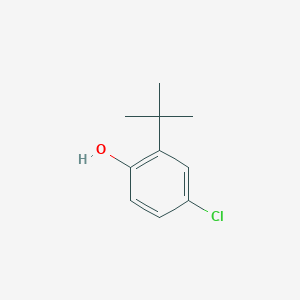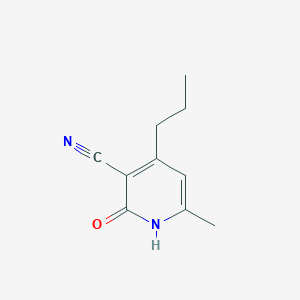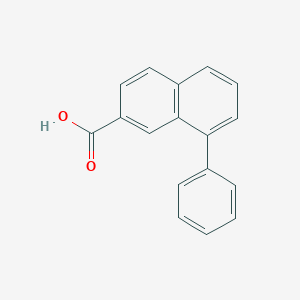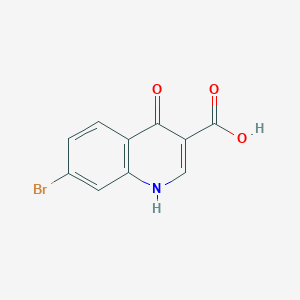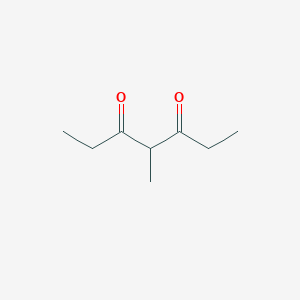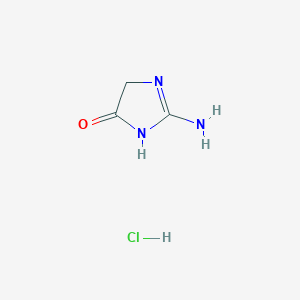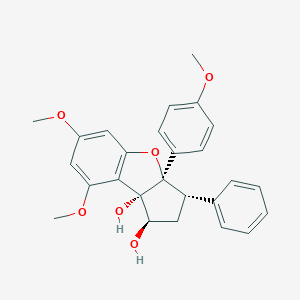
Rocaglaol
Descripción general
Descripción
Rocaglaol is a substance used for research and development purposes . It is not advised for medicinal, household, or other uses .
Synthesis Analysis
A synthetic analogue of Rocaglaol has been developed . The synthesis process involves the use of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one .Molecular Structure Analysis
Rocaglaol is a type of flavagline, which are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . It has a molecular formula of C26H26O6 and a molecular weight of 434.48 .Chemical Reactions Analysis
Flavaglines, including Rocaglaol, are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . Rocagloic acid is a biosynthetic precursor from which aglafoline- and rocaglamide-type cyclopentabenzofurans can be derived, while those of the rocaglaol-type are the result of decarboxylation .Physical And Chemical Properties Analysis
Rocaglaol is a powder with a molecular formula of C26H26O6 and a molecular weight of 434.48 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Aplicaciones Científicas De Investigación
Phytochemistry
- Summary of the application : Rocaglaol is a type of flavagline, a group of highly bioactive flavolignans from Aglaia species (Meliaceae). These compounds are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety .
- Methods of application or experimental procedures : The formation of the basic skeleton of rocaglaol involves the use of rocagloic acid as a biosynthetic precursor. The rocaglaol-type compounds are the result of decarboxylation .
- Results or outcomes : The study revealed characteristic substitution trends which contribute as chemical markers to natural delimitation and grouping of taxonomically problematic Aglaia species .
Anticancer Research
- Summary of the application : Preliminary studies on the anticancer activity of rocaglaol have shown the pronounced influence of its stereoisomers .
- Methods of application or experimental procedures : The concise synthesis of rocaglaol is furnished in a stereodivergent manner, following a uniform synthetic route and using the same set of starting materials .
- Results or outcomes : The study reveals the pronounced influence of the stereoisomers of rocaglaol on its anticancer activity .
Insecticidal Activity
- Summary of the application : Rocaglaol, as a type of flavagline, has been found to have high insecticidal activity, comparable with that of the well-known natural insecticide azadirachtin .
- Methods of application or experimental procedures : Comparative feeding experiments were conducted to understand the structure–activity relationships and exhibited different substitutions of the cyclopentane ring essential for insecticidal activity .
- Results or outcomes : The study revealed that certain structural prerequisites are essential for the insecticidal activity of rocaglaol .
Antiviral Activity
- Summary of the application : Rocaglaol derivatives have been found to have antiviral effects .
- Methods of application or experimental procedures : The biological properties of rocaglaol derivatives can be attributed to their unusual structures and their ability to act as inhibitors of the eukaryotic translation initiation factor 4A (eIF4A), affecting protein translation .
- Results or outcomes : The study provided an update on the recently reported phytochemical constituents of Aglaia species, focusing on rocaglaol derivatives, and their antiviral activities .
Antifungal Activity
- Summary of the application : Rocaglaol, as a type of flavagline, has been found to have antifungal properties .
- Methods of application or experimental procedures : Comparative feeding experiments were conducted to understand the structure–activity relationships and exhibited different substitutions of the cyclopentane ring essential for antifungal activity .
- Results or outcomes : The study revealed that certain structural prerequisites are essential for the antifungal activity of rocaglaol .
Antiprotozoal Activity
- Summary of the application : Rocaglaol derivatives have been found to have antiprotozoal effects .
- Methods of application or experimental procedures : The biological properties of rocaglaol derivatives can be attributed to their unusual structures and their ability to act as inhibitors of the eukaryotic translation initiation factor 4A (eIF4A), affecting protein translation .
- Results or outcomes : The study provided an update on the recently reported phytochemical constituents of Aglaia species, focusing on rocaglaol derivatives, and their antiprotozoal activities .
Safety And Hazards
Rocaglaol is for R&D use only and is not advised for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Recent research has focused on the stereodivergent total synthesis of Rocaglaol . This research has led to the development of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one, which has enabled the synthesis of eight stereoisomers of Rocaglaol . This research is expected to contribute to the understanding of the structure-activity relationships of Rocaglaol .
Propiedades
IUPAC Name |
(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZOJQBRVGMMK-HCBGRYSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rocaglaol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



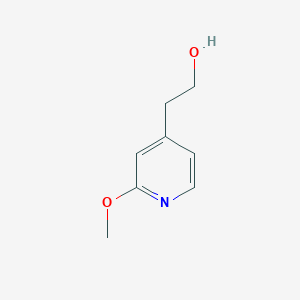
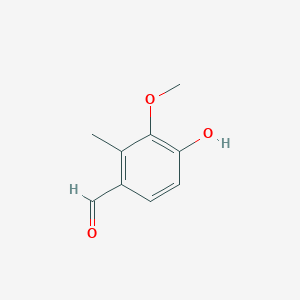
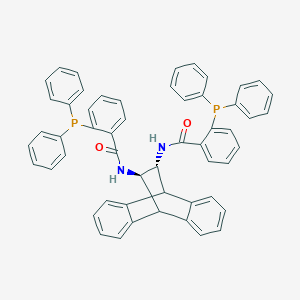
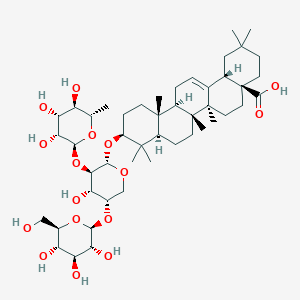
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
